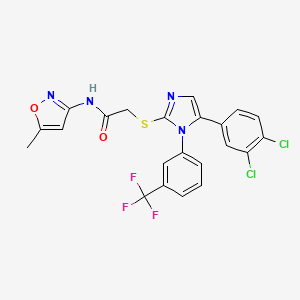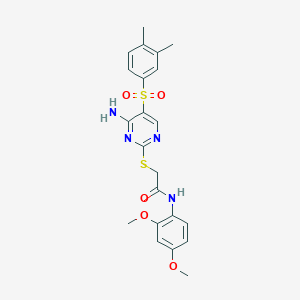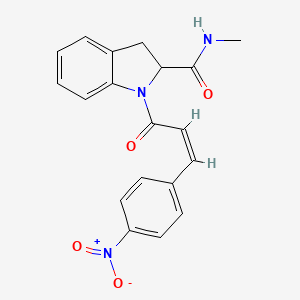
N-(3-fluorophenyl)-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-fluorophenyl)-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a methoxybenzyl group, a thiadiazolyl group, a piperidinyl group, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed using a Mannich reaction . The thiadiazole ring could be formed using a reaction with thiosemicarbazide . The fluorophenyl group could be introduced using a nucleophilic aromatic substitution reaction . The methoxybenzyl group could be introduced using a Williamson ether synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The fluorophenyl, methoxybenzyl, and acetamide groups would all contribute to the polarity of the molecule, which could affect its solubility and reactivity .
Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The fluorophenyl group could undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups would likely make this compound soluble in polar solvents .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thiadiazole derivatives, including those related to the compound , involves reactions that yield compounds with significant structural and potentially bioactive characteristics. For example, the synthesis of the title compound involving 1,3,4-thiadiazole units shows that these molecules can form centrosymmetric dimers via hydrogen bonds, further connected into layers by interactions, indicating a base for structural diversity and potential bioactivity (Ismailova et al., 2014).
Biological Activities
Research into thiadiazole derivatives has highlighted a range of biological activities, from antimicrobial to anticancer properties. For instance, novel thiadiazole amide derivatives containing piperazine have been synthesized and shown to exhibit inhibitory effects against various pathogens and even demonstrated certain antiviral activities (Xia, 2015). Similarly, substituted 2-aminobenzothiazoles derivatives have been evaluated for their antimicrobial activity, illustrating the potential of thiadiazole compounds in combating resistant microbial strains (Anuse et al., 2019).
Antioxidant and Antimicrobial Applications
Derivatives of thiadiazoles have been synthesized and assessed for their antioxidant and antimicrobial properties. Research shows that these compounds display moderate to good activity against various bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents (Al-Khazragie et al., 2022).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-30-20-7-5-16(6-8-20)13-22-26-27-23(31-22)17-9-11-28(12-10-17)15-21(29)25-19-4-2-3-18(24)14-19/h2-8,14,17H,9-13,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKRPFPSHKFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

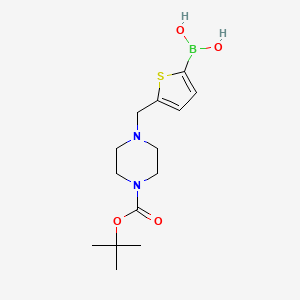

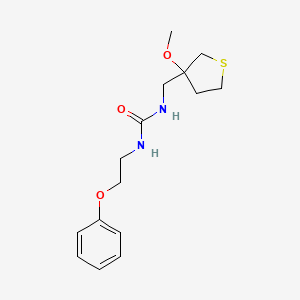

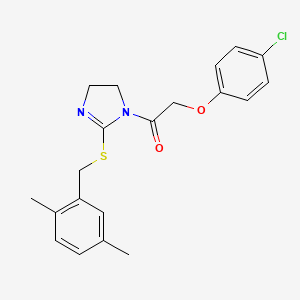
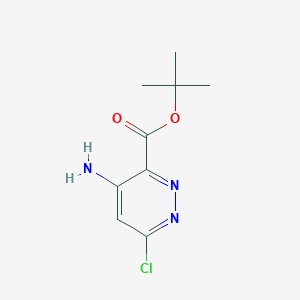
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2629466.png)

![4-[2-(2-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2629468.png)
